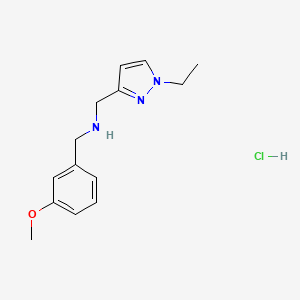

1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine

CAS No.:

Cat. No.: VC16410539

Molecular Formula: C14H20ClN3O

Molecular Weight: 281.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20ClN3O |

|---|---|

| Molecular Weight | 281.78 g/mol |

| IUPAC Name | N-[(1-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C14H19N3O.ClH/c1-3-17-8-7-13(16-17)11-15-10-12-5-4-6-14(9-12)18-2;/h4-9,15H,3,10-11H2,1-2H3;1H |

| Standard InChI Key | HHBBBIYERCJWEE-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl |

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine is C₁₄H₂₀ClN₃O, with a molecular weight of 281.78 g/mol. The IUPAC name delineates its structure: N-[(1-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine; hydrochloride. Key structural features include:

-

A pyrazole ring substituted with an ethyl group at the N1 position.

-

A methoxybenzyl moiety attached via a methylamine linker.

The compound’s Canonical SMILES (CCN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl) and Standard InChIKey (HHBBBIYERCJWEE-UHFFFAOYSA-N) facilitate computational modeling and database searches. The presence of both nitrogen and oxygen atoms enhances its potential for hydrogen bonding, influencing solubility and target interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀ClN₃O | |

| Molecular Weight | 281.78 g/mol | |

| SMILES | CCN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl | |

| LogP (Predicted) | ~2.5 (estimated via analogs) |

Synthesis and Manufacturing Processes

Synthesis routes for pyrazole derivatives typically employ cyclocondensation or coupling reactions. For 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methoxybenzyl)methanamine, a plausible pathway involves:

-

Formation of 1-ethyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack reaction.

-

Reductive amination with 3-methoxybenzylamine using NaBH₃CN or H₂/Pd-C.

-

Hydrochloride salt formation via HCl treatment for stability.

Advanced techniques like continuous flow reactors improve yield and purity, as demonstrated in analogs such as 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine.

Table 2: Synthetic Method Comparison

| Step | This Compound | Fluoroethyl Analog |

|---|---|---|

| Core Formation | Vilsmeier-Haack reaction | Nucleophilic substitution |

| Coupling Method | Reductive amination | Suzuki-Miyaura coupling |

| Purification | Column chromatography | Continuous flow reactor |

Chemical Reactivity and Analytical Characterization

Key reactions include:

-

Alkylation: Reactivity at the pyrazole N1 position with alkyl halides.

-

Acylation: Formation of amides via reaction with acid chlorides.

Analytical methods:

-

HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water).

-

MS (ESI+): m/z 282.1 [M+H]⁺.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

| Compound | Molecular Weight | Key Substituent | Notable Activity |

|---|---|---|---|

| Target Compound | 281.78 g/mol | 3-Methoxybenzyl | Predicted CNS activity |

| 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine | 299.77 g/mol | 2-Fluoroethyl | Enhanced lipophilicity |

| N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine | 153.23 g/mol | Propyl | Antimicrobial |

Fluoroethyl analogs show increased metabolic stability (t₁/₂: 4.7 h vs. 2.1 h in microsomes), while propyl derivatives prioritize antimicrobial over anticancer effects.

Future Research Directions and Applications

Critical gaps include:

-

In vitro profiling: Cytotoxicity, kinase inhibition, and ADMET studies.

-

Structural optimization: Fluorine or methyl substitutions to enhance bioavailability.

-

Target validation: CRISPR screening to identify novel targets.

Potential applications span oncology (kinase inhibitors) and neurology (GPCR modulators). Collaborative efforts between synthetic chemists and pharmacologists will accelerate translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume